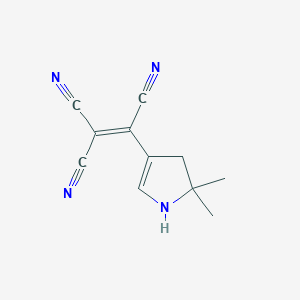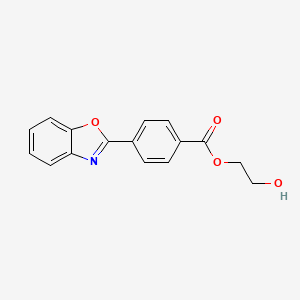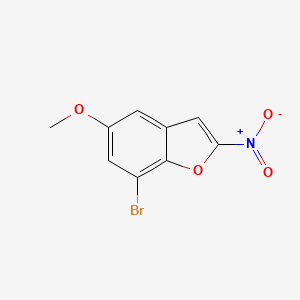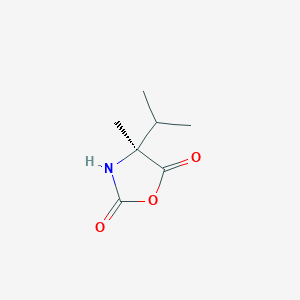![molecular formula C9H6INO4 B12882445 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. . The presence of iodine and carboxylic acid functional groups in this compound makes it a unique and valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an aldehyde in the presence of a base and an oxidant. One common method involves using methyl cyanide or dimethyl sulfoxide (DMSO) as the solvent, potassium carbonate (K₂CO₃) as the base, and tert-butyl hydroperoxide (TBHP) as the oxidant. The reaction is carried out under argon atmosphere with blue LED light irradiation for 24 hours, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, ozone.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Azides, nitriles, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s iodine and carboxylic acid groups play crucial roles in its biological activity. For example, the iodine atom can participate in halogen bonding interactions, while the carboxylic acid group can form hydrogen bonds with target proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the iodine and carboxylic acid groups.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different substituents.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole stands out due to the presence of both iodine and carboxylic acid functional groups, which impart unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H6INO4 |
|---|---|
Peso molecular |
319.05 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
Clave InChI |
TXVCQCYTTOLGCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(O2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)


![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)



![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)

